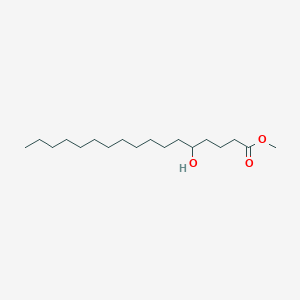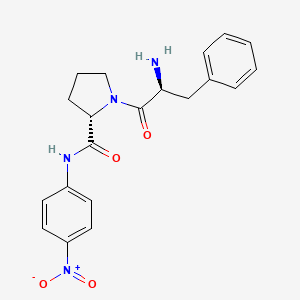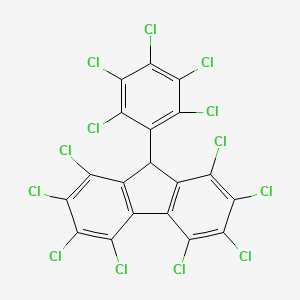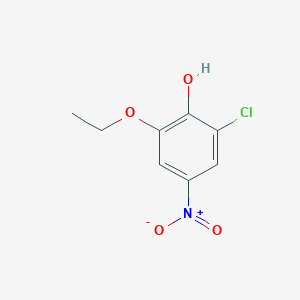
4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline: is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with phenyl groups and an oxo-lambda~4~-sulfanylidene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with thiourea under acidic conditions to form the quinazoline core. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at around 80-100°C. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce the oxo-lambda~4~-sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo-lambda~4~-sulfanylidene group to other sulfur-containing functionalities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxo-lambda~4~-sulfanylidene)-2-phenyl-4H-3,1-benzothiazine
- Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane
- 1-bromo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Uniqueness
Compared to similar compounds, 4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline is unique due to its specific substitution pattern and the presence of both phenyl and oxo-lambda~4~-sulfanylidene groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89406-12-2 |
|---|---|
Molecular Formula |
C20H14N2OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,3-diphenyl-4-sulfinylquinazoline |
InChI |
InChI=1S/C20H14N2OS/c23-24-20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22(20)16-11-5-2-6-12-16/h1-14H |
InChI Key |
DVVDAEIQBSRWQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=S=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



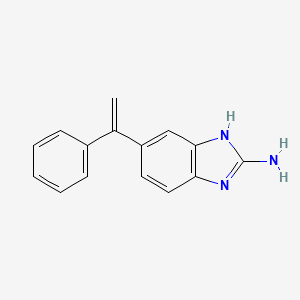
![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
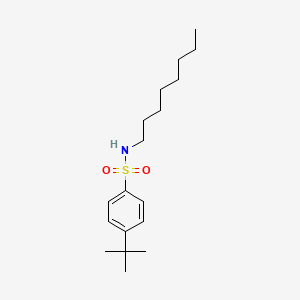
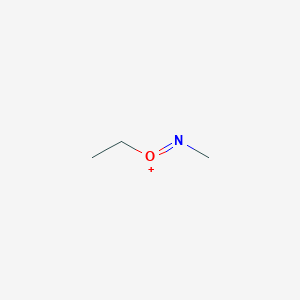
![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)
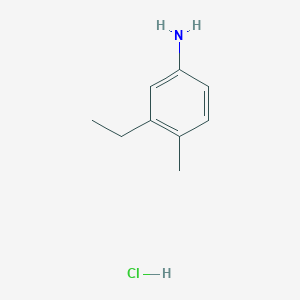
![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
